molecular formula C20H20 B14321221 9-(2-Methylpent-4-EN-2-YL)anthracene CAS No. 104805-28-9

9-(2-Methylpent-4-EN-2-YL)anthracene

Cat. No.: B14321221
CAS No.: 104805-28-9
M. Wt: 260.4 g/mol
InChI Key: GOOFZFIZNOFOPW-UHFFFAOYSA-N
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Description

9-(2-Methylpent-4-EN-2-YL)anthracene is an organic compound that belongs to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings This specific compound is characterized by the presence of a 2-methylpent-4-en-2-yl substituent at the 9th position of the anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Methylpent-4-EN-2-YL)anthracene typically involves the alkylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with 2-methylpent-4-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(2-Methylpent-4-EN-2-YL)anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Halogenated or nitrated anthracene derivatives.

Scientific Research Applications

9-(2-Methylpent-4-EN-2-YL)anthracene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of 9-(2-Methylpent-4-EN-2-YL)anthracene involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its structure and function. It may also inhibit specific enzymes involved in cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Anthracene: The parent compound without any substituents.

    9-Methylanthracene: A simpler derivative with a methyl group at the 9th position.

    9,10-Dimethylanthracene: Contains two methyl groups at the 9th and 10th positions.

Uniqueness

9-(2-Methylpent-4-EN-2-YL)anthracene is unique due to the presence of the 2-methylpent-4-en-2-yl substituent, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

104805-28-9

Molecular Formula

C20H20

Molecular Weight

260.4 g/mol

IUPAC Name

9-(2-methylpent-4-en-2-yl)anthracene

InChI

InChI=1S/C20H20/c1-4-13-20(2,3)19-17-11-7-5-9-15(17)14-16-10-6-8-12-18(16)19/h4-12,14H,1,13H2,2-3H3

InChI Key

GOOFZFIZNOFOPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C)C1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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